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Compound of Interest

Compound Name: Nafithromycin

Cat. No.: B10820999

An In-depth Technical Guide to the Molecular Structure of Nafithromycin

Introduction

Nafithromycin (also known as WCK 4873) is a next-generation, semi-synthetic macrolide
antibiotic belonging to the ketolide subclass.[1] Developed to combat the growing threat of
antimicrobial resistance (AMR), it exhibits potent activity against a broad spectrum of
respiratory pathogens, including multidrug-resistant (MDR) strains of Streptococcus
pneumoniae.[2][3] Its unique molecular architecture, particularly its lactone-ketolide core and
novel side chain, confers a distinct mechanism of action and a favorable pharmacokinetic
profile, setting it apart from older macrolides.[4][5] This guide provides a detailed examination
of the molecular structure of Nafithromycin, its mechanism of action, relevant quantitative
data, and the experimental methodologies used in its characterization.

Core Molecular Structure and Identifiers

Nafithromycin is a complex macrocyclic molecule. Structurally, it is derived from erythromycin
A and is characterized by a 14-membered lactone ring.[6] Key modifications include the
replacement of the L-cladinose sugar at the C-3 position with a keto group, a hallmark of the
ketolide class, which broadens its spectrum of activity.[3][7] Its chemical formula is
C42H62N6011S.[8]

A defining feature of Nafithromycin is its novel amidoxime function bearing a 2-pyridine-1,3,4-
thiadiazole biaryl side chain.[4][9] This side chain is connected to the macrocycle through a
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rigid four-atom spacer, which is believed to optimally position the biaryl system for enhanced
interaction with its ribosomal target.[3][4]

Table 1: Molecular Identifiers for Nafithromycin

Identifier Value Reference(s)
Chemical Formula C42H62N6011S [8][10]
Molecular Weight 859.05 g/mol [8][10]
CAS Number 1691240-78-4 [8][10]
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Mechanism of Action: Dual Ribosomal Binding

Nafithromycin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[11] Like
other macrolides, it binds to the 50S subunit of the bacterial ribosome. However, its key
advantage lies in its ability to bind to two distinct domains of the 23S rRNA component: Domain
V and Domain II.[2][12] This dual-binding mechanism allows it to overcome common resistance
mechanisms, such as Erm-mediated ribosomal methylation, which typically affects binding at
Domain V.[2][13] By blocking the peptide exit tunnel, Nafithromycin prevents the elongation of
the nascent polypeptide chain, ultimately leading to a bacteriostatic or bactericidal effect.

Bacterial Cell

Nafithromycin (Drug)

Enters cell &
Binds to 50S subunit

Bacterial 50S Secondary Binding

ity (8 fing Ribosomal Subunit (Overcomes Resistance)

<
«

Y \ 4

Domain V of 23S rRNA p——— Domain Il of 23S rRNA

1
1
I i
1
Blocks Tunsel Blocks Tunnel
! 1
1

!

Polypeptide Exit Tunnel

Protein Synthesis
(Elongation)

Causes Blockage

Inhibition of
Protein Elongation

Bacteriostatic / Bactericidal Effect

Click to download full resolution via product page

Caption: Mechanism of action for Nafithromycin, showing dual binding to the 50S ribosome.

Quantitative Data Summary
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In Vitro Antimicrobial Activity

Nafithromycin demonstrates potent in vitro activity against key respiratory pathogens.
Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an
antibiotic that prevents visible growth of a bacterium, are a standard measure of potency.

Table 2: In Vitro Activity (MIC) of Nafithromycin Against Key Pathogens

Organism MICso (mgl/L) MICog0 (mgl/L) Comments Reference(s)

Potent activity,
including against

erythromycin-

Streptococcus
] 0.015-0.03 0.06 and [31[5]113]
pneumoniae ) ]
telithromycin-
non-susceptible
strains.
Highly active
Streptococcus i i
0.015 0.015 against this [31[5]
pyogenes _
organism.
Haemophilus Moderate
: - 4 - [5]
influenzae activity.
Active against
Moraxella this common
) - 0.25 _ [5]
catarrhalis respiratory
pathogen.
Active against
methicillin-
Staphylococcus susceptible
0.06 >2 [3][5]
aureus (MSSA) and

some resistant

strains.

Pharmacokinetic Properties
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Pharmacokinetic (PK) studies in healthy adult subjects have characterized the absorption,
distribution, metabolism, and excretion of Nafithromycin.

Table 3: Pharmacokinetic Parameters of Nafithromycin in Healthy Adults

. Multiple Dose

Single Dose .
Parameter (800 mg, Day Units Reference(s)

(800 mg)

7)
Cmax (Maximum
, 1.015 - 1.742 1.340 - 2.987 mg/L [5][14][15]

Concentration)
AUCo-24 (Area

12.89 13.48 - 43.46 h-mg/L [14][15]
Under the Curve)
Tmax (Tlme to

~3.97 ~3.69 hours [14]
Cmax)
ta/2 (Elimination

) ~7.7 ~9.1 hours [14]

Half-life)

~1.2-fold
Effect of Food - - [51[15]

increase in AUC

Cytochrome P450 (CYP) Inhibition Profile

A critical aspect of drug development is assessing the potential for drug-drug interactions, often
mediated by the inhibition of CYP enzymes. Nafithromycin shows a significantly lower
potential for CYP inhibition compared to other ketolides.

Table 4: In Vitro CYP450 Inhibition (ICso) Data
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Nafithromycin Telithromycin Solithromycin

CYP Isoform Reference(s)
(ICs0, pM) (ICs0, pM) (ICs0, pM)

CYP3A4/5 70.2 - >300 19.4 - 103 1.2-6 [16][17]

CYP2D6 >300 95 39 [16]

Other CYPs

(1A2, 2B6, 2C8,  >300 - - [16]

2C9, 2C19)

Experimental Protocols Summary

Detailed, step-by-step laboratory protocols are typically proprietary. However, the
methodologies employed in the characterization of Nafithromycin can be summarized based
on published studies.

MIC Determination (Broth Microdilution)

The in vitro activity of Nafithromycin is determined using the broth microdilution method,
following guidelines from organizations like the Clinical and Laboratory Standards Institute
(CLSI).

Principle: Serial two-fold dilutions of Nafithromycin are prepared in a liquid growth medium
(e.g., Mueller-Hinton broth) in microtiter plates.

e Inoculum: A standardized suspension of the test bacterium is added to each well.

¢ Incubation: Plates are incubated under specific atmospheric and temperature conditions
(e.g., 35°C for 18-24 hours).

o Endpoint: The MIC is read as the lowest drug concentration that completely inhibits the
visible growth of the organism.[13]

Pharmacokinetic Analysis (LC-MS/MS)

Plasma concentrations of Nafithromycin from clinical trial subjects are quantified using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Sample Preparation: Plasma samples are processed, typically involving protein precipitation

followed by solid-phase or liquid-liquid extraction to isolate the drug and an internal standard.

Chromatography: The extracted sample is inj
chromatography (HPLC) system. The compo
using a specific mobile phase gradient.

ected into a high-performance liquid
nents are separated on a C18 analytical column

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass

spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions

for Nafithromycin and its internal standard, allowing for highly selective and sensitive

quantification.

Data Analysis: A calibration curve is generate
Nafithromycin in the unknown samples. PK
resulting concentration-time data.[18]

d to determine the concentration of
parameters are then calculated from the
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Caption: A generalized workflow for a clinical pharmacokinetic study.

Structure-Activity Relationships (SAR)

The potent activity and favorable safety profile of Nafithromycin are direct consequences of its
specific molecular structure.

Favorable PK Profile
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Nafithromycin Structure-Activity Relationship (SAR)

Click to download full resolution via product page
Caption: Key structural features of Nafithromycin and their functional contributions.

+ Lactone-Ketolide Core: The C3-keto group is crucial for avoiding efflux-pump-mediated
resistance and improving acid stability compared to older macrolides. This core structure is
also associated with a reduced affinity for CYP3A4 enzymes, leading to a lower risk of drug-
drug interactions.[3][16]
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» Biaryl Side Chain: The rigid side chain containing a pyridinyl-thiadiazole group is optimized
for interaction with the ribosomal exit tunnel. This feature is primarily responsible for the dual-
binding capability, enabling potent inhibition of bacteria that are resistant to single-site
binders.[2][4]

o Amidoxime Moiety: This novel functional group contributes to the overall binding affinity and
efficacy of the molecule.[3][4]

Conclusion

The molecular structure of Nafithromycin is a testament to rational drug design aimed at
overcoming the challenges of antimicrobial resistance. Its lactone-ketolide backbone, combined
with a unique dual-binding side chain, results in a potent antibiotic with activity against clinically
important and drug-resistant respiratory pathogens. The quantitative data from in vitro and
pharmacokinetic studies support its continued development and highlight its potential as a
valuable therapeutic option for community-acquired bacterial pneumonia. The favorable safety
profile, particularly its low propensity for CYP-mediated drug interactions, further enhances its
clinical utility. This in-depth understanding of its molecular features is essential for researchers
and clinicians working to combat infectious diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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